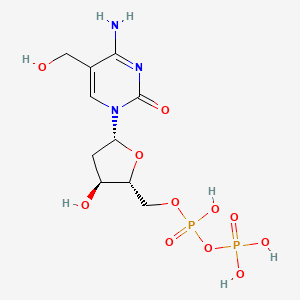

2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate

Übersicht

Beschreibung

2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxymethyl group is attached to the 5th carbon of the cytosine ring, and the deoxyribose sugar is linked to a diphosphate group at the 5’ position. This compound plays a significant role in the study of DNA methylation and demethylation processes, particularly in the context of epigenetic regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate typically involves the following steps:

Starting Material: The synthesis begins with 2’-deoxycytidine.

Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position of the cytosine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.

Phosphorylation: The hydroxymethylated nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent to introduce the diphosphate group.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the hydroxymethylation and phosphorylation reactions. These methods are often preferred for their specificity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.

Substitution: The hydroxymethyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Substitution: Nucleophiles like thiols or amines can react with the hydroxymethyl group under mild conditions.

Major Products

Oxidation: The major products include 5-formyl-2’-deoxycytidine-5’-diphosphate and 5-carboxy-2’-deoxycytidine-5’-diphosphate.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate has several applications in scientific research:

Epigenetics: It is used to study DNA methylation and demethylation processes, providing insights into gene regulation and expression.

Cancer Research: The compound is utilized to investigate the role of DNA modifications in cancer development and progression.

Biomarker Development: It serves as a potential biomarker for detecting early-stage malignancies due to its altered levels in cancerous tissues.

Drug Development: Researchers explore its potential as a target for developing novel therapeutic agents.

Wirkmechanismus

The compound exerts its effects through the following mechanisms:

DNA Demethylation: It acts as an intermediate in the DNA demethylation pathway, where it is further oxidized to formyl and carboxyl derivatives, eventually leading to the removal of methyl groups from cytosine.

Gene Regulation: The presence of the hydroxymethyl group can influence gene expression by altering the binding affinity of transcription factors and other regulatory proteins to DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxymethyl-2’-deoxycytidine: A closely related compound without the diphosphate group.

5-Formyl-2’-deoxycytidine: An oxidized derivative of 2’-deoxy-5-hydroxymethylcytidine.

5-Carboxy-2’-deoxycytidine: Another oxidized form of 2’-deoxy-5-hydroxymethylcytidine.

Uniqueness

2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is unique due to the presence of both the hydroxymethyl group and the diphosphate group, which confer distinct chemical properties and biological activities. Its role as an intermediate in DNA demethylation and its potential as a biomarker for cancer detection highlight its significance in scientific research.

Biologische Aktivität

2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate (5hmCDP) is a modified nucleoside diphosphate that plays a significant role in epigenetic regulation and DNA methylation processes. This compound is structurally characterized by the presence of a hydroxymethyl group at the 5th carbon of the cytosine ring, linked to a deoxyribose sugar and a diphosphate group at the 5' position. Its biological activities are crucial for understanding gene regulation, cancer development, and potential therapeutic applications.

The synthesis of 5hmCDP involves several key steps:

- Starting Material : The synthesis begins with 2'-deoxycytidine.

- Hydroxymethylation : A hydroxymethyl group is introduced using formaldehyde under controlled conditions.

- Phosphorylation : The resulting hydroxymethylated nucleoside is phosphorylated at the 5' position using reagents like phosphorus oxychloride (POCl3) .

The biological activity of 5hmCDP can be attributed to its involvement in:

- DNA Demethylation : It acts as an intermediate in the demethylation pathway, where it can be further oxidized to formyl or carboxyl derivatives, facilitating the removal of methyl groups from cytosine residues .

- Gene Regulation : The presence of the hydroxymethyl group can alter the binding affinity of transcription factors and regulatory proteins to DNA, influencing gene expression .

Epigenetics

5hmCDP is pivotal in studying DNA methylation and demethylation processes. It provides insights into how epigenetic modifications affect gene regulation and expression, particularly in cancer research where aberrant methylation patterns are common .

Cancer Research

Research indicates that altered levels of 5hmCDP may serve as biomarkers for early-stage malignancies. Its role in DNA modifications is being explored to understand cancer development and progression better .

Drug Development

The compound is also being investigated for its potential as a target for developing novel therapeutic agents aimed at modifying epigenetic states in cancer cells .

Detection in Cancer Cells

A study utilized a pyrrole-based chemosensor (CS-1) for selective detection and quantification of 5hmC in human cancer cells. This method demonstrated excellent selectivity and sensitivity, highlighting the potential use of 5hmCDP as a biomarker for cancer diagnostics .

Therapeutic Implications

Research has shown that overexpression of cytidine deaminase (CDA) can lead to the deamination of deoxycytidine analogues, including 5hmCDP, into uracil derivatives. This process triggers cell cycle arrest and apoptosis in tumor cells, suggesting a therapeutic strategy for cancers that overexpress CDA .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2'-Deoxy-5-hydroxymethylcytidine (5hmC) | Lacks diphosphate group | Involved in epigenetic regulation |

| 5-Formyl-2'-deoxycytidine | Oxidized derivative of 5hmC | Participates in DNA repair mechanisms |

| 5-Carboxy-2'-deoxycytidine | Another oxidized form | Implicated in cellular signaling pathways |

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDPSTWKKMBPM-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332049 | |

| Record name | 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94714-46-2 | |

| Record name | 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.